N-(4-methoxybenzyl)-N-methyl-1-phenylmethanesulfonamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a phenylmethanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide typically involves the reaction of 4-methoxybenzyl chloride with N-methyl-1-phenylmethanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of sulfonamide-sensitive enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-methylacetamide
- N-(4-methoxyphenyl)-N-methylbenzamide
- N-(4-methoxyphenyl)-N-methylsulfonamide
Uniqueness
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-17(12-14-8-10-16(20-2)11-9-14)21(18,19)13-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
QVQHLTVZLIHUDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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